molecular formula C15H16N2O2 B8281130 [4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester

[4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8281130
M. Wt: 256.30 g/mol
InChI Key: IINKYVVCSJMLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-[4-(2-aminoanilino)phenyl]acetate

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)10-11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)16/h2-9,17H,10,16H2,1H3

InChI Key

IINKYVVCSJMLPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.700 g of a suspension of [4-(2-nitro-phenylamino)-phenyl]-acetic acid methyl ester and 0.240 g of Pd/C (10%) in 20 ml of MeOH is stirred for 3 hours at rt under a hydrogen atmosphere. The mixture obtained is filtered through a pad of Celite and the filtrate obtained is concentrated. [4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester is obtained in the form of an oil: ES-MS: 257.1 [M+H]+; single peak at tR=3.04 min (System 1).
[Compound]
Name
suspension
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of [4-(2-nitro-phenylamino)-phenyl]-acetic acid methyl ester (0.700 g, 2.45 mmol) and Pd/C (10%) (0.240 g) in MeOH (20 mL) is stirred for 3 h at rt, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of Celite and concentrated to afford the title compound as a black oil: ES-MS: 257.1 [M+H]+; single peak at tR=3.04 min (System 1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One

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